molecular formula C8H4F4O4S B2850466 2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid CAS No. 1911981-32-2

2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid

Cat. No. B2850466
CAS RN: 1911981-32-2
M. Wt: 272.17
InChI Key: NIFWRMDDDQSMGI-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzoic acid is a laboratory chemical . It is a white to off-white powder . It is a benzoic acid derivative featuring a fluoride and a trifluoromethyl at the 2- and 5-positions, respectively .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-(trifluoromethyl)benzoic acid is C8H4F4O2 . The molecular weight is 208.11 . The structure of the compound can be represented as FC6H3(CF3)CO2H .


Chemical Reactions Analysis

As a benzoic acid building block, 2-Fluoro-5-(trifluoromethyl)benzoic acid can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .


Physical And Chemical Properties Analysis

2-Fluoro-5-(trifluoromethyl)benzoic acid is a solid at 20 degrees Celsius . It has a melting point of 100-103 °C . The compound is insoluble in water .

Scientific Research Applications

Polymerase-Directed Synthesis

“2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid” is used in the polymerase-directed synthesis of 2′-fluoro modified DNA . This process uses commercially available 2′-fluoronucleoside triphosphates . Four thermostable DNA polymerases were found to incorporate 2′-fluoronucleotides with reasonable efficiency . This provides an avenue to the preparation of 2′-modified PCR fragments and dideoxy sequencing ladders stabilized for MALDI analysis .

Stability to Analysis by MALDI-MS

The compound is used in the analysis of DNA by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) . The 2′ substitutions stabilized the N-glycosidic linkage, blocking base loss and subsequent backbone cleavage . This makes it a valuable tool in the analysis of DNA .

Visible-Light-Driven Photoredox Catalysis

“2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid” is used in trifluoromethylation by visible-light-driven photoredox catalysis . This process is a powerful redox tool for synthetic chemistry . It can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .

Trifluoromethylation in Pharmaceutical and Agrochemical Compounds

The trifluoromethyl group widely prevails in pharmaceutical and agrochemical compounds . The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry .

Endothelial Lipase (EL) Activity

“2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid” has been implicated in endothelial lipase (EL) activity . Inhibitors of EL activity are proposed to be efficacious in the treatment of dyslipidemia related cardiovascular disease .

Fundamental Studies in Protein Analyses

The compound is used in fundamental studies in protein analyses . It is used in the matrix 2,5-dihydroxy benzoic acid for MALDI analysis .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

2-fluoro-5-(trifluoromethylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O4S/c9-6-2-1-4(3-5(6)7(13)14)17(15,16)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFWRMDDDQSMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid

CAS RN

1911981-32-2
Record name 2-fluoro-5-trifluoromethanesulfonylbenzoic acid
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